molecular formula C16H12FN5O3 B2627658 methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396784-57-8

methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2627658
CAS No.: 1396784-57-8
M. Wt: 341.302
InChI Key: CVCHDTZKCHNORI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the formation of the benzoate ester through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in these processes include fluorobenzene derivatives, azides, and carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)benzoate
  • Methyl 2-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate
  • Methyl 2-(2-(4-methylphenyl)-2H-tetrazole-5-carboxamido)benzoate

Uniqueness

Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c1-25-16(24)12-4-2-3-5-13(12)18-15(23)14-19-21-22(20-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCHDTZKCHNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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